N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a Mannich reaction . The product is usually purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of similar compounds is assigned by HRMS, IR, 1H, and 13C NMR experiments .Scientific Research Applications
Antibacterial Activity
The piperazine moiety in this compound contributes to its antibacterial potential. Researchers have investigated its effectiveness against various bacterial strains, including Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas vulgaris) bacteria . Further studies could explore its mechanism of action and optimize its antibacterial properties.
Antiproliferative Effects
Piperazine analogs have demonstrated potent antiproliferative activity against several tumor types, including colon, prostate, breast, lung, and leukemia tumors. These compounds have been evaluated in small-animal models by the National Cancer Institute (NCI) . Investigating their impact on tumor growth and understanding their molecular targets could be crucial for cancer therapy.
Anticholinesterase Activity
The presence of an alkyl group at the ortho position of the phenyl piperazine has been associated with better acetylcholinesterase (AChE) inhibition. AChE inhibitors play a vital role in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Further exploration of this compound’s AChE inhibitory properties may yield valuable insights.
Potential for Parkinson’s and Alzheimer’s Disease
The piperazine ring is a component in potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s. Researchers have investigated its ability to modulate disease progression and alleviate symptoms . Future studies could focus on optimizing its neuroprotective effects.
Psychoactive Properties
Interestingly, piperazine derivatives are also used illicitly as psychoactive substances for recreational purposes . Understanding their mechanisms of action and potential risks is essential for public health and safety.
Antibiotic Applications
The piperazine ring is present in known antibiotic drugs such as Ciprofloxacin and Ofloxacin . Exploring novel derivatives with improved antibacterial activity could lead to valuable therapeutic options.
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them . Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations have been used to study these interactions .
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . Therefore, the compound’s interaction with these receptors can affect these biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico calculations . These properties play a crucial role in determining the compound’s bioavailability. The results of these studies have identified promising lead compounds, including this one, that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially leading to therapeutic effects in the treatment of various disorders .
properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-29-20-8-6-19(7-9-20)25-11-13-26(14-12-25)21(18-4-2-10-23-16-18)17-24-31(27,28)22-5-3-15-30-22/h2-10,15-16,21,24H,11-14,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRICQMYFMPPAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNS(=O)(=O)C3=CC=CS3)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.